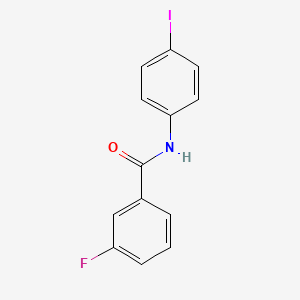

3-fluoro-N-(4-iodophenyl)benzamide

Vue d'ensemble

Description

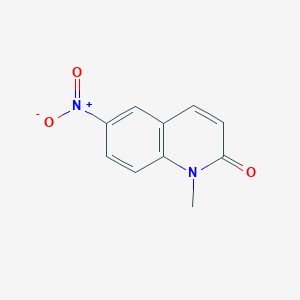

“3-fluoro-N-(4-iodophenyl)benzamide” is an organic compound with the molecular formula C13H9FINO . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives, which are benzoic acids (or derivatives thereof) containing an amine group attached to the benzene moiety .

Synthesis Analysis

The synthesis of benzamides, including compounds similar to “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Applications De Recherche Scientifique

Crystal Structure and Polymorphism

- Disorder-Induced Polymorphism : 3-Fluoro-N-(3-fluorophenyl)benzamide exhibited concomitant polymorphism due to disorder in its crystal structure. This polymorphism was characterized by differences in molecular conformation and subtle variations in hydrogen bonding and weak interactions, impacting the packing polymorphism (Chopra & Row, 2008).

- Crystal Structures of Analogues : The crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-fluorobenzamide, were analyzed, revealing significant dihedral angles between benzene rings and different molecular orientations (Suchetan et al., 2016).

Antipathogenic Activity

- Thiourea Derivatives : Thiourea derivatives, including those with 3-fluorophenyl groups, were synthesized and demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).

Vibrational Spectroscopy and DFT Calculations

- Spectroscopic Studies : Vibrational spectroscopic studies and Density Functional Theory (DFT) calculations were performed on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. These studies provided insights into molecular bonding characteristics and charge transfer interactions (Ushakumari et al., 2008).

Antimicrobial Activity

- Fluorinated Derivatives : Fluoro and trifluoromethyl derivatives of certain benzamides showed significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Molecular Interactions and Polymorphs

- Intermolecular Interactions : The role of various intermolecular interactions in the polymorphic modifications of halogen-substituted benzamides was investigated. This study highlighted the influence of weak interactions like C-H···F and Cl···Cl in forming different polymorphic modifications (Shukla et al., 2018).

Potential in Medical Imaging

- PET Imaging Agents : Fluorinated benzamides were evaluated for their potential as positron emission tomography (PET) imaging agents. The compounds showed high affinity for sigma receptors, indicating their suitability for PET imaging studies (Dence et al., 1997).

Safety and Hazards

“3-fluoro-N-(4-iodophenyl)benzamide” should be handled with care. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire .

Propriétés

IUPAC Name |

3-fluoro-N-(4-iodophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBLMYEBVEDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354057 | |

| Record name | 3-fluoro-N-(4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304882-37-9 | |

| Record name | 3-fluoro-N-(4-iodophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)